Cas no 16234-88-1 (Nortriptyline N-Ethyl Carbamate)

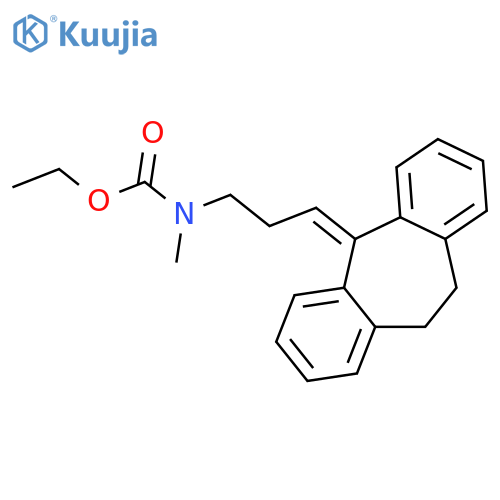

16234-88-1 structure

商品名:Nortriptyline N-Ethyl Carbamate

Nortriptyline N-Ethyl Carbamate 化学的及び物理的性質

名前と識別子

-

- Nortriptyline N-Ethyl Carbamate

- Ethyl [3-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)propy l]methylcarbamate

- carbamic acid, N-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-N-methyl-, ethyl ester

- ethyl N-methyl-N-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]carbamate

- Ethyl [3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)propyl]methylcarbamate

- Ethyl (3-(10,11-dihydro-5H-dibenzo(a,d)(7)annulen-5-ylidene)propyl)methylcarbamate

- Ethyl N-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-N-methylcarbamate

- Nortriptyline Hydrochloride Imp. G (EP); Nortriptyline Imp. G (EP); Ethyl [3-(10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-ylidene)propyl]methylcarbamate; Nortriptyline N-Ethyl Carbamate; Nortriptyline Hydrochloride Impurity G; Nortriptyline Impurity G

- Q27259203

- NORTRIPTYLINE HYDROCHLORIDE IMPURITY G [EP IMPURITY]

- Nortriptyline ethyl carbamate

- DTXSID501124048

- 16234-88-1

- Nortriptyline hydrochloride impurity G [EP]

- 4921R9O54D

- UNII-4921R9O54D

- Carbamic acid, (3-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)propyl)methyl-, ethyl ester

- J-009925

-

- インチ: InChI=1S/C22H25NO2/c1-3-25-22(24)23(2)16-8-13-21-19-11-6-4-9-17(19)14-15-18-10-5-7-12-20(18)21/h4-7,9-13H,3,8,14-16H2,1-2H3

- InChIKey: UXMJVVWLCYRSBS-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)N(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31

計算された属性

- せいみつぶんしりょう: 335.18865

- どういたいしつりょう: 335.189

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 25

- 回転可能化学結合数: 5

- 複雑さ: 447

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.3

- トポロジー分子極性表面積: 29.5A^2

じっけんとくせい

- 密度みつど: 1.139

- ふってん: 468.6°C at 760 mmHg

- フラッシュポイント: 237.2°C

- 屈折率: 1.613

- PSA: 29.54

- LogP: 4.69530

Nortriptyline N-Ethyl Carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-478722-1 g |

Nortriptyline N-Ethyl Carbamate, |

16234-88-1 | 1g |

¥2,858.00 | 2023-07-10 | ||

| TRC | N836900-1g |

Nortriptyline N-Ethyl Carbamate |

16234-88-1 | 1g |

$ 227.00 | 2023-09-06 | ||

| TRC | N836900-10g |

Nortriptyline N-Ethyl Carbamate |

16234-88-1 | 10g |

$ 1777.00 | 2023-09-06 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-478722-1g |

Nortriptyline N-Ethyl Carbamate, |

16234-88-1 | 1g |

¥2858.00 | 2023-09-05 | ||

| A2B Chem LLC | AE83377-10g |

Nortriptyline N-Ethyl CarbaMate |

16234-88-1 | 10g |

$3223.00 | 2024-04-20 | ||

| A2B Chem LLC | AE83377-1g |

Nortriptyline N-Ethyl CarbaMate |

16234-88-1 | 1g |

$651.00 | 2024-04-20 |

Nortriptyline N-Ethyl Carbamate 関連文献

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

16234-88-1 (Nortriptyline N-Ethyl Carbamate) 関連製品

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量